molecular formula C19H17N5O2 B2494564 (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-09-9

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2494564
CAS RN: 899984-09-9
M. Wt: 347.378
InChI Key: IGSWTOGOZVJLPT-HAVVHWLPSA-N
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Description

Quinazolinone derivatives are an important class of compounds in the realm of medicinal chemistry due to their diverse biological activities. The compound “(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea” likely shares structural similarities with known quinazolinone derivatives, which are known for their anticancer, antibacterial, and potential CNS activities among others.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the formation of the quinazolinone core through cyclization reactions. For instance, urea/thiourea has been identified as an effective ammonia surrogate in the construction of the quinazolin-4(3H)-one ring, offering a simple and catalyst-free synthesis route for 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones (Naidu et al., 2014). Additionally, microwave-promoted, solvent- and catalyst-free synthesis approaches have been reported for efficient preparation of dihydroquinazolines, showcasing the versatility of synthetic methods available for this class of compounds (Sarma & Prajapati, 2011).

Scientific Research Applications

Synthetic Chemistry Applications The research on compounds related to quinazoline derivatives underscores their importance in synthetic organic chemistry. For example, Sarma and Prajapati (2011) described a microwave-promoted efficient synthesis of dihydroquinazolines, highlighting a solvent- and catalyst-free approach that leverages urea as an environmentally benign ammonia source (R. Sarma, D. Prajapati, 2011). This method emphasizes the significance of quinazoline derivatives in green chemistry.

Material Science and Supramolecular Chemistry In material science, the work by Braga et al. (2013) on supramolecular gelators explores silver(I) complexes with quinoline-urea derivatives, demonstrating the potential of these compounds in forming novel gel materials (D. Braga, et al., 2013). This study illustrates the versatility of quinazoline and urea derivatives in creating functional materials with potential applications in electronics, sensing, and drug delivery.

Biomedical Research In biomedical research, compounds structurally related to quinazoline derivatives have been investigated for their therapeutic potential. For instance, the design, synthesis, and DNA-binding studies of N-alkyl(anilino)quinazoline derivatives by Garofalo et al. (2010) provide insights into their interactions with DNA, offering a basis for the development of novel anticancer agents (A. Garofalo, et al., 2010). Similarly, Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, evaluating their biological activity and highlighting the potential of such compounds in cancer therapy (I. Perković, et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-cyanobenzaldehyde", "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable base such as triethylamine or pyridine to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the desired product is formed.", "Step 4: Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

899984-09-9

Molecular Formula

C19H17N5O2

Molecular Weight

347.378

IUPAC Name

1-(2-cyanophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C19H17N5O2/c1-2-11-24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)12-20/h3-10H,2,11H2,1H3,(H2,21,23,25)

InChI Key

IGSWTOGOZVJLPT-HAVVHWLPSA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

solubility

not available

Origin of Product

United States

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